molecular formula C11H10BrN3O2 B2869003 5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide CAS No. 2034481-80-4

5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2869003
CAS No.: 2034481-80-4
M. Wt: 296.124
InChI Key: VJQVQKLJPDACAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide (CAS 2034481-80-4) is a small molecule with a molecular formula of C11H10BrN3O2 and a molecular weight of 296.12 g/mol . This compound features a 5-bromofuran moiety linked via a carboxamide group to a flexible ethyl chain that terminates in a pyrimidine ring, a structure designed for potential interaction with diverse biological targets . The integration of furan and pyrimidine heterocycles makes this compound a candidate for oncology research. Compounds with similar furan-pyrimidine architectures have been investigated as potent, allosteric inhibitors of the Embryonic Ectoderm Development (EED) protein, a key regulator of the Polycomb Repressive Complex 2 (PRC2) . Inhibiting EED disrupt histone methylation and gene silencing, offering a promising therapeutic strategy for targeting cancers with EZH2 mutations . Furthermore, the pyrimidine scaffold is a privileged structure in medicinal chemistry, commonly found in molecules with documented antimicrobial properties . Researchers can utilize this compound as a chemical scaffold to develop novel agents against multidrug-resistant bacterial strains . This product is listed for research purposes by Life Chemicals, available in quantities ranging from 1mg to 75mg . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-10-2-1-9(17-10)11(16)15-4-3-8-5-13-7-14-6-8/h1-2,5-7H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQVQKLJPDACAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The final step involves the coupling of the pyrimidine ring via an ethyl linker, which can be achieved using various coupling reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyrimidine moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/Structure Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
Target: 5-Bromo-N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide C₁₁H₁₀BrN₃O₂ 312.12 Pyrimidine-ethyl group for H-bonding/π-π stacking Not explicitly reported N/A
(E)-5-Bromo-N-(4-((2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) C₂₁H₁₇BrN₄O₅ 501.29 Nitrophenyl hydrazone substituent MMP-13 inhibitor (IC₅₀ = 0.18 µM)
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide C₁₄H₁₄BrNO₂ 316.17 Lipophilic isopropylphenyl group Not reported
5-Bromo-N-(2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl)furan-2-carboxamide C₁₇H₁₀BrN₃O₄ 400.18 Oxadiazole heterocycle for metabolic stability Not reported
5-Bromo-N-(2-{[2-methyl-6-(propan-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide C₁₇H₁₉BrN₂O₃ 379.25 Branched alkyl and amide modifications Not reported
5-Bromo-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}furan-2-carboxamide C₁₆H₁₆BrN₃O₄S₂ 458.35 Thiourea and sulfonyl groups Not reported

Key Observations

Substituent Impact on Bioactivity :

  • The hydrazone-containing analog 13c (IC₅₀ = 0.18 µM for MMP-13 inhibition) demonstrates that electron-withdrawing groups (e.g., nitro) and flexible linkers enhance enzyme binding . The target compound’s pyrimidine group may similarly engage in H-bonding with catalytic zinc or active-site residues.
  • Bulkier substituents, such as the oxadiazole in (MW = 400.18), may reduce bioavailability compared to the target compound (MW = 312.12), which balances size and functionality.

Role of Halogenation :

  • Bromine at the furan 5-position is conserved across all analogs, suggesting its critical role in steric hindrance or halogen bonding. For example, in 13c , bromine likely stabilizes the inhibitor-enzyme complex via hydrophobic interactions .

Heterocyclic Modifications :

  • Replacing phenyl groups (e.g., in ) with pyrimidine (target compound) or oxadiazole () introduces heteroatoms that improve solubility and target selectivity. Pyrimidine’s nitrogen atoms may mimic natural substrates in enzymatic contexts.

Pharmacokinetic Considerations :

  • Smaller molecular weights (e.g., target compound at 312.12 vs. at 458.35) correlate with better permeability and oral bioavailability. The thiourea group in may enhance binding but introduce metabolic instability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.